(2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is an organic compound characterized by its unique structural features, including a bromo-substituted methoxyphenyl group and a phenylethylamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 1-phenylethylamine.
Formation of the Intermediate: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with 1-phenylethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the double bond in the prop-2-enamide moiety can be achieved using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s structural features suggest potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological assays.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the bromo and methoxy groups may enhance binding affinity to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism by which (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide: Lacks the bromo substituent, which may affect its reactivity and biological activity.
(2E)-3-(3-bromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide: The hydroxy group can introduce different hydrogen bonding interactions compared to the methoxy group.
(2E)-3-(3-chloro-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide: The chloro substituent may alter the compound’s electronic properties and reactivity.
Uniqueness
The presence of both bromo and methoxy groups in (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide provides a unique combination of electronic and steric effects. This can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-13(15-6-4-3-5-7-15)20-18(21)11-9-14-8-10-17(22-2)16(19)12-14/h3-13H,1-2H3,(H,20,21)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMXEIDORGHIA-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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